N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4O3/c1-23-11(13(15,16)17)22-24(12(23)26)7-6-21-10(25)8-2-4-9(5-3-8)27-14(18,19)20/h2-5H,6-7H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOSRIVIFFEOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in the fields of microbiology and pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves several key steps. A common method includes:
- Knoevenagel Condensation : This step involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst.
- Michael Addition : Following the condensation, a Michael addition is performed using L-proline as a catalyst to introduce the triazole moiety.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values have been determined for various microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses potent antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .
The mechanisms through which this compound exerts its antimicrobial effects include:
- Disruption of Cell Membranes : Studies suggest that it may disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and replication.
Case Studies
Several studies have investigated the efficacy of this compound in clinical and laboratory settings:
- Study on Drug-resistant Strains : A significant study focused on its effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy where traditional antibiotics failed.
- Fungal Infections : Another study evaluated its use in treating fungal infections in immunocompromised patients. The results showed a marked reduction in fungal load after treatment with this compound.
Comparative Analysis
The unique structural features of this compound contribute to its biological activity. A comparison with structurally related compounds highlights its superior antimicrobial properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Contains a thiazole ring | Antimicrobial |
| 5-Methylthiazole | Simple thiazole derivative | Anticancer |
| N-(2-(4-methyl-5-oxo...)-benzamide | Triazole and trifluoromethyl groups | Broad-spectrum antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Comparisons
Key structural features of the target compound and related derivatives are summarized in Table 1.
Key Observations:
- Tautomerism: The target compound and [7–9] adopt the thione tautomeric form, evidenced by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S (~1250 cm⁻¹) and NH bands (~3278–3414 cm⁻¹) . In contrast, carfentrazone-ethyl exists predominantly in the ketone form due to ester stabilization .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with optimal yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, prepare the triazole core (e.g., via cyclization of hydrazine derivatives with trifluoromethyl ketones), followed by coupling with the substituted benzamide using amide bond-forming reagents. Key steps include:
- Optimization : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) for purification .
- Reaction Conditions : Maintain anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas to prevent decomposition. Avoid exposure to moisture and light .
- Handling : Use gloveboxes or fume hoods with HEPA filters. Monitor for exothermic decomposition using differential scanning calorimetry (DSC) during stability testing .
Q. What spectroscopic methods are recommended to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for trifluoromethoxy (-OCF₃) and triazolone moieties (δ 160–170 ppm for carbonyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤3 ppm mass accuracy .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C-F at 1100–1200 cm⁻¹) .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer :
- Risk Assessment : Conduct hazard analyses for trifluoromethyl reagents (e.g., mutagenicity screening via Ames II testing) and ensure proper ventilation .
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact with intermediates like sodium pivalate .
Advanced Research Questions
Q. How can researchers investigate the kinase inhibition mechanism of this compound?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like RIP1 kinase .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding modes. Compare with analogs (e.g., benzoxazepin derivatives) to identify critical interactions .
Q. What strategies optimize the synthesis of sensitive intermediates (e.g., triazolone derivatives)?
- Methodological Answer :
- Temperature Control : Use cryogenic reactors (–10°C) for exothermic steps (e.g., trifluoromethylation) .
- Inert Conditions : Employ Schlenk lines for air-sensitive intermediates. Purify intermediates immediately via flash chromatography to prevent degradation .
Q. How to resolve contradictory biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Validate compound purity (>98% by HPLC) and exclude batch variability .
- Assay Standardization : Use orthogonal assays (e.g., SPR vs. enzymatic assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How to design derivatives to enhance bioavailability or selectivity?
- Methodological Answer :
- SAR Studies : Modify substituents on the benzamide (e.g., replace trifluoromethoxy with methoxy) or triazole (e.g., introduce ethyl groups) .
- Computational Modeling : Perform DFT calculations to predict logP and solubility. Prioritize derivatives with lower polar surface area (<140 Ų) for improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
